1-[1-(Phenylsulfonyl)indole-2-YL]ethanol
Description
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is a sulfonylated indole derivative characterized by a phenylsulfonyl group at the 1-position of the indole ring and an ethanol substituent at the 2-position. The phenylsulfonyl group enhances stability and modulates electronic properties, while the ethanol moiety may contribute to hydrogen bonding and solubility. Such compounds are frequently explored as multi-target-directed ligands (MTDLs) for neurodegenerative diseases, antimicrobial agents, or receptor modulators .
Properties
CAS No. |
80360-24-3 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-2-yl]ethanol |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-12,18H,1H3 |
InChI Key |
XQILEIGQLCNNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acetylation
N-(Phenylsulfonyl)indoles undergo Friedel-Crafts acetylation using acetyl chloride or acetic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst at mild temperatures (10–25 °C) for 30 minutes to 2 hours. This affords 3-acetyl or 2-acetyl indole derivatives in good yields (79–96%).
| Reagents | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 1-(Phenylsulfonyl)indole + Acetyl chloride/Ac2O | AlCl3 | 10–25 °C | 30 min–2 h | 79–96% |
Following acetylation, base hydrolysis with potassium carbonate in methanol under reflux can be used to obtain the hydroxy or deprotected derivatives.
Palladium-Catalyzed Coupling (Heck Reaction)
A key step involves the Heck coupling of an acetylated indole intermediate with phenyl vinyl sulfone to introduce the phenylsulfonyl ethylene moiety. This reaction uses palladium acetate (Pd(OAc)2) as a catalyst complexed with tri-o-tolylphosphine, carried out in dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or N,N-dimethylacetamide (DMAc).
| Reagents | Catalyst | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acetylated indole intermediate + phenyl vinyl sulfone | Pd(OAc)2 + tri-o-tolylphosphine | DMF, NMP, DMAc | 0–150 °C | 1–12 hours | Reaction monitored until completion |
The reaction mixture is quenched with an acid (e.g., HCl, acetic acid) to inhibit residual catalyst and facilitate product isolation by filtration.
Conversion to 1-[1-(Phenylsulfonyl)indole-2-yl]ethanol
The acetyl group at the 2-position can be reduced to the corresponding ethanol derivative by standard reduction methods (e.g., NaBH4 reduction), although specific details are less commonly reported. Alternatively, hydrolysis and subsequent reduction steps are employed.
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Indole | Benzenesulfonyl chloride, NaH, THF, 0 °C to RT | N-(Phenylsulfonyl)indole | ~90 |
| 2 | N-(Phenylsulfonyl)indole | Acetyl chloride or Ac2O, AlCl3, 10–25 °C, 30 min–2 h | 2-Acetyl or 3-acetyl-N-(phenylsulfonyl)indole | 79–96 |
| 3 | Acetylated intermediate | Pd(OAc)2, tri-o-tolylphosphine, DMF, 0–150 °C, 1–12 h | Coupled product with phenyl vinyl sulfone | Variable |
| 4 | Coupled acetyl intermediate | Reduction (e.g., NaBH4) | 1-[1-(Phenylsulfonyl)indole-2-yl]ethanol | Not specified |
Notes on Reaction Optimization and Purification
- The palladium-catalyzed Heck reaction is sensitive to impurities; thus, thorough purification of intermediates is critical to achieve high yields.
- Aprotic polar solvents such as DMF and NMP enhance reaction efficiency.
- Acid quenching post-reaction is essential to deactivate residual catalysts and facilitate product isolation.
- Base hydrolysis and reflux conditions are used for deprotection or conversion steps.
Research Findings and Industrial Relevance
- The described methods have been optimized for industrial scalability, particularly the Heck coupling step, which is central to introducing the phenylsulfonyl moiety with high regioselectivity and yield.
- The use of palladium catalysts and tri-o-tolylphosphine ligands is a common theme in recent patents and publications, underscoring their effectiveness in these transformations.
- The protection of the indole nitrogen with phenylsulfonyl groups stabilizes the molecule and directs regioselective functionalization.
- The overall synthetic routes provide access to intermediates for pharmaceutical compounds such as eletriptan, indicating the practical importance of these preparation methods.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of 1-[1-(Phenylsulfonyl)indole-2-YL]acetaldehyde or 1-[1-(Phenylsulfonyl)indole-2-YL]acetic acid.
Reduction: Formation of 1-[1-(Phenylthiol)indole-2-YL]ethanol.
Substitution: Formation of halogenated or nitro-substituted derivatives of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol.
Scientific Research Applications
Medicinal Chemistry
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is recognized for its potential therapeutic properties. The indole structure is a common motif in drug discovery, known for its diverse biological activities. Research indicates that compounds containing indole derivatives exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol have been tested for their efficacy against various cancer cell lines. In one study, derivatives of indole were synthesized and evaluated for their cytotoxic effects against MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 cell lines. These studies revealed significant activity against these cancer types, with some compounds showing IC50 values lower than conventional chemotherapeutics like acetylsalicylic acid .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Indole derivatives have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis. The mechanism often involves inhibition of bacterial growth through interference with essential cellular processes .
Pharmaceutical Applications
The pharmaceutical industry is increasingly interested in the synthesis and application of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol due to its favorable pharmacokinetic properties. Its low toxicity profile and ability to penetrate biological membranes make it a candidate for drug formulation.
Formulation Development
Research indicates that this compound can be integrated into various drug delivery systems. Its solubility and stability can be optimized through formulation techniques such as solid dispersions or liposomal encapsulation. These methods enhance bioavailability and therapeutic efficacy while minimizing side effects .
Case Studies
Several case studies highlight the applications of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol in real-world scenarios:
Mechanism of Action
The mechanism of action of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors in the body, modulating their function. These interactions can lead to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Positional Isomerism: The ethanol group at the 2-position (target compound) vs. hydroxymethyl at the 3-position ([1-(Phenylsulfonyl)-1H-indol-3-yl]methanol) may lead to divergent binding modes in biological targets due to spatial arrangement .
- Substituent Effects: Piperazine or difluoromethyl groups enhance receptor affinity (e.g., 5-HT6R) and metabolic stability compared to the ethanol group, which may prioritize solubility .
Key Findings:
- Enzyme Inhibition: Piperazine-containing analogs show moderate BACE1 inhibition (IC50 ~20 mM), suggesting the ethanol group might alter potency if tested .
- Receptor Antagonism: Difluoromethyl groups enhance 5-HT6R binding and pharmacokinetics, whereas the ethanol group’s polar nature may limit blood-brain barrier penetration .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Insights:
- Polarity: The ethanol group improves aqueous solubility compared to ketone or bromophenyl analogs, aiding bioavailability .
- Lipophilicity : Similar logP values for positional isomers suggest comparable membrane permeability but distinct target interactions.
Biological Activity
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole structure, which may enhance its pharmacological properties. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol typically involves the reaction of 2-iodoaniline with benzenesulfonyl chloride under basic conditions, followed by further reactions to introduce the ethanol group. The general synthetic route includes:
- Formation of the Indole Skeleton : The initial step often involves the cyclization of appropriate precursors.
- Sulfonylation : The introduction of the phenylsulfonyl group is achieved through treatment with benzenesulfonyl chloride.
- Ethanol Addition : The final step involves the reduction or alkylation to yield the desired ethanol derivative.
The biological activity of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The proposed mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.
- Modulation of Signaling Pathways : Interference with signaling pathways such as MAPK/ERK and PI3K/Akt may contribute to its antiproliferative effects.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. For instance, 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Studies have reported that it possesses activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these bacteria suggest a potential role in treating infections.
Case Studies
A notable study investigated the effects of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models . Another study highlighted its effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a therapeutic agent in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
